molecular formula C15H15NO3 B1462026 Methyl 4-[(2-hydroxybenzyl)amino]benzoate CAS No. 855739-17-2

Methyl 4-[(2-hydroxybenzyl)amino]benzoate

Cat. No.: B1462026
CAS No.: 855739-17-2
M. Wt: 257.28 g/mol
InChI Key: CFIZWJSEBWCMCT-UHFFFAOYSA-N
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Description

Methyl 4-[(2-hydroxybenzyl)amino]benzoate is an organic compound belonging to the class of secondary amines, synthesized via the reduction of a corresponding Schiff base . This compound features two aromatic rings connected by a flexible -CH2-NH- linkage, resulting in a non-planar molecular structure that facilitates diverse intermolecular interactions . In research, this structure serves as a valuable scaffold and ligand. It is a key intermediate in developing new organic compounds and has demonstrated significant potential in materials science, particularly for applications in excited-state proton transfer and as a component in fluorescent chemosensors . Furthermore, its structural motif is closely related to bioactive molecules derived from 4-aminobenzoic acid (PABA), a scaffold known for its essential role in microbial folate synthesis . This connection makes such compounds promising candidates in antimicrobial research, where they can be screened for activity against various bacterial and fungal strains . The compound can also act as an organic ligand that coordinates with various metal ions (e.g., Cu(II), VO(IV), Cr(III)) to form complexes with enhanced biological activities, including investigated antibacterial and anticancer properties . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 4-[(2-hydroxyphenyl)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-19-15(18)11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIZWJSEBWCMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

This is the most common and well-documented method for preparing methyl 4-[(2-hydroxybenzyl)amino]benzoate. The process involves two main steps:

  • Step 1: Formation of Schiff Base (Imine) Intermediate

    4-Aminobenzoic acid or its methyl ester is reacted with salicylaldehyde (2-hydroxybenzaldehyde) in a suitable solvent such as methanol. The amino group condenses with the aldehyde to form a Schiff base intermediate.

  • Step 2: Reduction of Schiff Base

    The imine is subsequently reduced to the corresponding secondary amine using a mild reducing agent such as sodium borohydride or sodium cyanoborohydride. This step stabilizes the linkage, yielding the target compound.

Typical Reaction Conditions:

Parameter Details
Reactants 4-Aminobenzoic acid or methyl 4-aminobenzoate, salicylaldehyde
Solvent Methanol
Catalyst/Acid Sometimes acidic conditions to facilitate imine formation
Reducing Agent Sodium borohydride or sodium cyanoborohydride
Temperature Reflux for condensation; room temp or mild heating for reduction
Reaction Time 1-3 hours reflux for Schiff base; until color disappearance for reduction

Example from Literature:

  • Salman et al. (2017) reported dissolving 4-aminobenzoic acid (1.00 g, 7.2 mmol) in methanol, adding an equimolar amount of vanillin (a related aldehyde), and refluxing for about 1.5 hours to form the Schiff base. After cooling and filtration, the intermediate was reduced with sodium borohydride in methanol until the yellow color disappeared, followed by acidification and precipitation to isolate the product.

  • Vulcanchem's product description confirms the reductive amination route involving 4-aminobenzoic acid and salicylaldehyde with sodium cyanoborohydride as the reducing agent in methanol, often with acid catalysis.

Esterification and Substitution Routes

While the direct reductive amination of 4-aminobenzoic acid is common, alternative approaches involve first preparing methyl 4-(aminomethyl)benzoate, which can then be further reacted to introduce the hydroxybenzyl substituent.

  • Preparation of Methyl 4-(aminomethyl)benzoate:

    This intermediate can be synthesized by esterification of 4-(aminomethyl)benzoic acid with methanol in acidic conditions (e.g., hydrochloric acid), followed by careful pH adjustment and extraction to isolate the ester in high yield (above 85%).

  • Subsequent Functionalization:

    The aminomethyl group can be reacted with aldehydes such as salicylaldehyde to form Schiff bases, which are then reduced to the secondary amine, yielding this compound.

This route allows for better control of the ester functionality and the amino substituent, potentially improving purity and yield.

Reaction Mechanism Insights and Structural Confirmation

  • The condensation step forms an imine (Schiff base) intermediate, which is typically yellow and can be monitored by thin-layer chromatography (TLC).

  • Reduction with sodium borohydride converts the imine to a secondary amine, stabilizing the molecule.

  • X-ray crystallographic studies confirm the molecular structure, showing the amino linkage between the benzyl and benzoate moieties, with characteristic bond lengths and torsion angles consistent with the expected secondary amine structure.

Comparative Data Table of Preparation Methods

Preparation Step Method Details Advantages Typical Yield (%) References
Schiff Base Formation 4-aminobenzoic acid + salicylaldehyde in MeOH, reflux 1-3 h Simple, direct condensation 75-80
Reduction of Schiff Base Sodium borohydride or sodium cyanoborohydride in MeOH, room temp Mild conditions, high selectivity 78-85
Esterification of Aminomethylbenzoic Acid Acid-catalyzed esterification with methanol, pH control, extraction High purity ester intermediate >85
Reductive Amination on Ester Reaction of methyl 4-(aminomethyl)benzoate with aldehyde + reduction Improved control over substitution 80-88

Summary of Key Research Findings

  • The reductive amination approach is the predominant and practical method for synthesizing this compound, leveraging the reactivity of 4-aminobenzoic acid derivatives with salicylaldehyde.

  • Reaction conditions such as solvent choice (methanol), temperature (reflux for condensation, ambient for reduction), and choice of reducing agent (sodium borohydride or sodium cyanoborohydride) are critical for optimizing yield and purity.

  • Alternative routes involving esterification of 4-(aminomethyl)benzoic acid provide a versatile intermediate that can be functionalized further, offering high yields and process control.

  • Structural analyses via X-ray crystallography confirm the successful synthesis and provide detailed insight into molecular conformation and bonding.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-hydroxybenzyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-[(2-hydroxybenzyl)amino]benzoate has the molecular formula C15H15NO3C_{15}H_{15}NO_3 and features both an ester and an amine functional group. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

Chemistry

  • Intermediate in Organic Synthesis : This compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with desired properties.
  • Reagent in Analytical Chemistry : It serves as a reagent in analytical methods to identify and quantify other substances due to its distinct chemical reactivity.

Biology

  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against methicillin-resistant Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 15.62 µM, and Candida albicans with an MIC of 7.81 µM.
MicroorganismMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus15.62 µM
Escherichia coli31.25 µM
Candida albicans7.81 µM
  • Cytotoxic Effects : Studies indicate that this compound can induce cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology for developing new cancer therapies.

Medicine

  • Drug Development : The compound is being investigated for its potential use in drug development due to its ability to interact with biological targets. Its hydroxyl and amine groups facilitate hydrogen bonding with enzymes and receptors, which may modulate their activity.
  • Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in metabolic pathways, influencing cellular functions and signaling processes.

Similar Compounds

Compound NameStructural Differences
Ethyl 4-[(2-hydroxybenzyl)amino]benzoateContains an ethyl ester group instead of a methyl ester.
4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acidContains an additional methoxy group on the benzyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups that confer distinct chemical reactivity and potential biological activity. This versatility makes it a valuable compound for various research applications.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that modifications to the aromatic ring enhanced its antimicrobial potency, making it a candidate for further development into new antibiotics.
  • Cytotoxicity Assessment :
    Research conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings suggested that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-hydroxybenzyl)amino]benzoate involves its interaction with various molecular targets. The hydroxyl and amine groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

  • Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (I) Structural Difference: Ethyl ester instead of methyl ester. Synthesis: Prepared via Schiff base reduction, similar to the target compound .
  • Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II) Structural Difference: Bulky tert-butyl groups on the hydroxybenzyl moiety. Impact: Enhanced steric hindrance may reduce reactivity or binding efficiency in catalytic or biological interactions. The tert-butyl groups also improve oxidative stability .

Analogues with Modified Amino Substituents

  • Methyl 4-((diethylamino)methyl)benzoate (67) Structural Difference: Diethylamino group replaces the hydroxybenzylamino group. Impact: The basic diethylamino group increases solubility in acidic media, contrasting with the phenolic hydroxyl’s acidity.
  • Methyl 4-(((5-iodofuran-2-yl)methyl)(trifluoromethyl)amino)benzoate Structural Difference: Trifluoromethyl and iodofuran substituents. Impact: The electron-withdrawing trifluoromethyl group and halogenated furan enhance metabolic stability and introduce unique electronic effects for applications in radiopharmaceuticals or agrochemicals .

Analogues with Additional Functional Groups

  • Methyl 4-acetamido-2-hydroxybenzoate Structural Difference: Acetamido and hydroxyl groups on the benzoate ring. Impact: The acetamido group (electron-withdrawing) reduces the phenolic hydroxyl’s acidity compared to the target compound’s amino-linked hydroxybenzyl group. This may affect chelation properties or binding to metal ions .
  • Methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate (51) Structural Difference: Isobutoxy and isopropyl substituents on the aromatic ring.

Data Table: Key Structural and Functional Comparisons

Compound Name Ester Group Substituents on Benzylamino Group Key Properties/Applications Reference
Methyl 4-[(2-hydroxybenzyl)amino]benzoate Methyl 2-Hydroxyphenyl Hydrogen bonding, crystallinity
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate Ethyl 2-Hydroxyphenyl Increased lipophilicity
Methyl 4-((diethylamino)methyl)benzoate Methyl Diethylamino Enhanced basicity, acidic solubility
Methyl 4-acetamido-2-hydroxybenzoate Methyl Acetamido, 2-hydroxy Electron-withdrawing effects
Methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate Methyl 4-Isobutoxy-3-isopropylphenyl Steric hindrance, lipophilicity

Biological Activity

Methyl 4-[(2-hydroxybenzyl)amino]benzoate, also known as a derivative of 4-aminobenzoic acid, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H11NO3\text{C}_{10}\text{H}_{11}\text{NO}_3

It features a methyl ester group attached to a benzoate moiety, with an amino group linked to a hydroxyl-substituted benzyl group. This configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter cellular functions and signaling processes.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties. Research indicates that modifications in the aromatic ring can enhance these activities, particularly against resistant strains like Staphylococcus aureus and various fungi .
  • Cytotoxic Effects : Studies have reported cytotoxicity against cancer cell lines, suggesting potential use in oncology .

Antimicrobial Activity

This compound exhibits notable antimicrobial effects. A comparative analysis with related compounds indicates that it can effectively inhibit the growth of several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus15.62 µM
Escherichia coli31.25 µM
Candida albicans7.81 µM

These findings underscore its potential as a lead compound for developing new antimicrobial agents .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicate:

Cell Line IC50 (µM)
HepG2≥ 15.0
MCF-7≥ 20.0

These results suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells, warranting further investigation into its therapeutic potential .

Case Studies and Research Findings

  • Synthesis and Characterization : Recent studies have focused on synthesizing derivatives of this compound to enhance biological activity. For instance, modifications to the hydroxyl group have been shown to improve enzyme inhibition profiles .
  • Pharmacological Studies : Research involving animal models has demonstrated that this compound can modulate inflammatory responses, suggesting anti-inflammatory properties alongside its antimicrobial activities .
  • Structure-Activity Relationship (SAR) : Investigations into SAR reveal that variations in substituents on the benzene rings significantly affect both antimicrobial and cytotoxic activities, highlighting the importance of structural optimization in drug design .

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-[(2-hydroxybenzyl)amino]benzoate, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via a Schiff base formation reaction. A typical protocol involves:

  • Step 1: Condensation of 4-aminobenzoic acid methyl ester with 2-hydroxybenzaldehyde in ethanol under reflux for 6–8 hours .
  • Step 2: Purification via recrystallization using ethanol/water (3:1 v/v) to remove unreacted starting materials.
  • Step 3: Characterization by 1H^1H NMR and 13C^{13}C NMR to confirm imine bond formation (e.g., δ\delta ~8.3 ppm for –CH=N– in DMSO-d6_6) .
  • Purity Control: Use HPLC with a C18 column (acetonitrile/water gradient) to verify >98% purity.

Basic: How is the structural conformation of this compound validated experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization: Grow crystals via slow evaporation of a saturated DMF/ethanol solution.

  • Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) and refine structures with SHELX .

  • Key Parameters (from analogous ethyl derivative ):

    Bond Length (Å)Angle (°)Interaction
    C–N: 1.378(2)C7–N1–C10: 123.77O3⋯O2 H-bond: 2.763(5) Å
    O1–C3: 1.333(2)π-π stacking: 3.723(1) Å

Advanced: How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this Schiff base?

Methodological Answer:
Density Functional Theory (DFT) simulations are performed using Gaussian 16:

  • Model: Optimize geometry at B3LYP/6-311++G(d,p) level .
  • Analysis:
    • Calculate HOMO-LUMO gaps to predict charge transfer behavior.
    • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Validation: Compare computed IR spectra with experimental FT-IR data to confirm tautomeric forms (e.g., enol-imine vs. keto-amine) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR shifts)?

Methodological Answer:
Contradictions may arise from dynamic processes (e.g., tautomerism) or solvent effects:

  • Variable-Temperature NMR: Acquire spectra at 25°C to 80°C in DMSO-d6_6. A coalescence temperature >60°C suggests tautomeric equilibrium .
  • Solvent Screening: Compare shifts in CDCl3 _3, DMSO-d6_6, and methanol-d4_4. Hydrogen-bonding solvents stabilize specific conformers.
  • 2D NMR (COSY, NOESY): Identify through-space couplings to confirm intramolecular H-bonding (e.g., O–H⋯N) .

Advanced: What crystallographic evidence supports intermolecular interactions influencing material properties?

Methodological Answer:
SC-XRD reveals:

  • Hydrogen Bonding: The hydroxyl group (O3) forms a strong H-bond with the ester carbonyl (O2) at 2.763(5) Å .
  • π-π Stacking: Aromatic rings (C11–C16) stack at 3.723 Å, stabilizing the crystal lattice.
  • Implications: These interactions enhance thermal stability (test via TGA) and solubility in polar aprotic solvents.

Advanced: How does this compound compare structurally and functionally to analogous Schiff bases?

Methodological Answer:
A comparative analysis framework:

  • Structural Metrics:

    CompoundC–N Bond (Å)Dihedral Angle (°)
    Ethyl analog 1.378(2)12.5
    Benzofuran derivative 1.402(3)18.2
  • Functional Differences:

    • Higher planarity in this compound improves π-conjugation for optoelectronic applications.
    • Electron-withdrawing ester groups increase acidity (pKa ~9.2) compared to alkyl analogs (pKa ~10.5).

Basic: What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability:
    • Stable in neutral to mildly acidic conditions (pH 4–7). Hydrolysis occurs at pH >10, cleaving the ester group.
    • Monitor via UV-Vis (λmax_{\text{max}} shifts from 320 nm to 290 nm upon degradation).
  • Thermal Stability:
    • TGA shows decomposition onset at 180°C. Store at 4°C in desiccated conditions .

Advanced: What mechanistic insights guide its use as a ligand in coordination chemistry?

Methodological Answer:
The compound acts as a tridentate ligand (N, Ohydroxyl_{\text{hydroxyl}}, Oester_{\text{ester}}):

  • Metal Binding Studies:
    • Titrate with Cu(II) acetate in methanol; monitor by UV-Vis (d-d transitions at 600–700 nm).
    • Fit binding constants (log K) via Benesi-Hildebrand plots .
  • Applications: Catalyzes Suzuki-Miyaura coupling with Pd(II) complexes (TOF up to 1,200 h1^{-1}) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[(2-hydroxybenzyl)amino]benzoate
Reactant of Route 2
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Methyl 4-[(2-hydroxybenzyl)amino]benzoate

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